N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide
Description
Overview of Indazole-Carboxamide Derivatives
Indazole-carboxamides constitute a structurally diverse class of heterocyclic compounds characterized by a bicyclic indazole core fused to a carboxamide functional group. The indazole nucleus (C₇H₆N₂) consists of a benzene ring condensed with a pyrazole ring, conferring both aromatic stability and hydrogen-bonding capacity. Carboxamide substitutions at the 3-position enhance molecular interactions with biological targets, particularly enzymes and receptors involved in inflammatory and viral pathways.
Table 1: Structural Features of Representative Indazole-Carboxamides
| Compound Name | Molecular Formula | Key Functional Groups |
|---|---|---|
| ADB-BUTINACA | C₂₀H₂₈N₄O₂ | Indazole-3-carboxamide, tert-butyl |
| MDMB-4en-PINACA | C₂₃H₃₀N₄O₂ | Indazole-3-carboxamide, pentenyl |
| Target Compound (This Review) | C₂₁H₂₉N₄O₃ | 4-Hydroxycyclohexylmethyl, aminooxo |
Data derived from PubChem and metabolic studies highlight the role of side-chain modifications in modulating physicochemical properties and target affinity.
Historical Development and Discovery
The synthesis of indazole derivatives dates to the 19th century, with Emil Fischer’s early work on ortho-hydrazine cinnamic acid. Modern interest surged with the discovery of antiviral and anti-inflammatory indazole-carboxamides, exemplified by the 2024 identification of N-arylindazole-3-carboxamides as SARS-CoV-2 inhibitors. The target compound emerged from structure-activity relationship (SAR) studies optimizing side chains for enhanced metabolic stability, as evidenced by cyclohexylmethyl and hydroxycyclohexyl substitutions.
Rationale for Academic Investigation
This compound’s 4-hydroxycyclohexylmethyl group introduces stereochemical complexity and hydrogen-bonding potential, distinguishing it from earlier analogs like ADB-BUTINACA. Preclinical studies suggest its utility in probing cannabinoid receptor interactions due to structural similarities to synthetic cannabinoids. Furthermore, the aminooxobutanamide moiety may enhance solubility and bioavailability, addressing limitations of prior indazole derivatives.
Scope and Limitations of the Review
This review focuses on the compound’s chemical synthesis, structural characterization, and in vitro pharmacological profiles. Excluded are clinical applications, toxicological data, and pharmacokinetic analyses in humans, as current literature remains limited to biochemical and microsomal studies.
Properties
Molecular Formula |
C21H30N4O3 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C21H30N4O3/c1-21(2,3)18(19(22)27)23-20(28)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(26)11-9-13/h4-7,13-14,18,26H,8-12H2,1-3H3,(H2,22,27)(H,23,28) |
InChI Key |
WTNUEUMGTOEHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Origin of Product |
United States |
Biological Activity
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, commonly referred to as ADB-FUBINACA, is a synthetic cannabinoid that has garnered attention for its biological activity and pharmacological properties. This article explores the compound's structure, mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
ADB-FUBINACA is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. The chemical structure of ADB-FUBINACA is characterized by:
- Molecular Formula : C22H24FN3O2
- Molecular Weight : 382.4313 g/mol
- IUPAC Name : N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
The compound features a complex arrangement that includes an indazole core and various functional groups that contribute to its activity as a cannabinoid receptor agonist.
ADB-FUBINACA primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood, and appetite.
Binding Affinity
Research indicates that ADB-FUBINACA exhibits high binding affinity for CB1 receptors, which are predominantly located in the brain. This interaction leads to psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Pharmacological Effects
The biological activity of ADB-FUBINACA has been evaluated through various pharmacological studies:
Analgesic Effects
A notable study assessed the analgesic properties of ADB-FUBINACA using animal models with paclitaxel-induced peripheral neuropathy. The findings revealed that ADB-FUBINACA significantly attenuated mechanical and cold allodynia compared to control groups, suggesting its potential utility in pain management .
Behavioral Testing
Behavioral assays such as von Frey and cold allodynia tests were employed to evaluate the compound's efficacy. Results indicated that ADB-FUBINACA produced significant analgesic effects, comparable to established analgesics like MDA-19 .
Case Studies
Several case studies have documented the effects and outcomes associated with ADB-FUBINACA use:
-
Case Study on Abuse Potential :
- A case involving a patient who reported severe anxiety and hallucinations after using products containing ADB-FUBINACA highlighted its psychoactive properties. This case underscores the importance of monitoring synthetic cannabinoids due to their unpredictable effects on mental health.
- Forensic Analysis :
Comparative Analysis with Other Synthetic Cannabinoids
To provide further insight into ADB-FUBINACA's biological activity, a comparative analysis with other synthetic cannabinoids is presented below.
| Compound Name | Molecular Formula | Primary Effects | Binding Affinity |
|---|---|---|---|
| ADB-FUBINACA | C22H24FN3O2 | Analgesic, Psychoactive | High (CB1) |
| MDMB-INACA | C21H23FN4O2 | Analgesic | Moderate (CB1) |
| JWH-018 | C24H23N | Psychoactive | High (CB1) |
Scientific Research Applications
Pharmacological Properties
Synthetic cannabinoids like N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide function primarily as agonists for cannabinoid receptors CB1 and CB2. These receptors are integral to the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and appetite.
Analgesic Effects
Recent studies have demonstrated that this compound exhibits significant analgesic properties. In a study involving paclitaxel-induced peripheral neuropathy in rats, it was shown to attenuate mechanical and cold allodynia effectively. The compound's analgesic effects were comparable to established pain relief medications, indicating its potential as a therapeutic agent for chronic pain management .
Case Study: Behavioral Testing
In behavioral tests assessing the analgesic efficacy of this compound, researchers utilized von Frey and cold allodynia tests. The results indicated that the compound significantly reduced pain responses in treated subjects compared to controls .
Comparative Analysis with Other Cannabinoids
When compared with other synthetic cannabinoids like MDMB-INACA and ADB-HINACA, this compound exhibited superior analgesic effects. This positions it as a candidate for further development in pain management therapies .
Synthetic Cannabinoid Research Context
The broader context of synthetic cannabinoid research reveals that these compounds are often designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many synthetic cannabinoids can have enhanced potency and varied side effects compared to natural cannabinoids.
Regulatory Status
Due to their potential for abuse and health risks associated with their use, many synthetic cannabinoids are subject to regulatory scrutiny. For instance, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide has been included in control measures under various international drug regulations .
Summary of Applications
| Application | Details |
|---|---|
| Analgesia | Effective in reducing pain in models of neuropathy |
| Cannabinoid Receptor Agonism | Acts on CB1 and CB2 receptors; potential therapeutic uses |
| Research Tool | Useful for studying endocannabinoid system dynamics and pain mechanisms |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and toxicological profiles of indazole-3-carboxamide SCRAs are highly sensitive to structural modifications. Below is a detailed comparison with key analogs:
ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide)
- Structural Difference : Replaces the 4-hydroxycyclohexylmethyl group with a cyclohexylmethyl substituent.
- Pharmacology : Exhibits high affinity for CB1 receptors (Ki < 1 nM) and potent agonism, leading to severe neurotoxicity and cardiotoxicity in users .
- Metabolism : Primarily undergoes cytochrome P450 (CYP)-mediated oxidation, producing hydroxylated and carboxylated metabolites .
- Legal Status : Controlled under Schedule I in the U.S. and Europe due to its association with fatalities and hospitalizations .
AB-CHMFUPPYCA (3,5-AB-CHMFUPPYCA)
- Structural Difference : Features a 4-fluorophenyl group at the indazole 3-position and a cyclohexylmethyl group at the 1-position.
- Pharmacology: The fluorophenyl group enhances CB1 binding affinity (Ki ~0.3 nM) compared to non-fluorinated analogs. However, its 5,3-regioisomer exhibits reduced potency, highlighting the critical role of substitution patterns .
- Metabolism : Fluorine substitution slows oxidative metabolism, increasing half-life and toxicity risks .
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
- Structural Difference : Substitutes the 4-hydroxycyclohexylmethyl group with a 4-fluorobenzyl moiety.
- Pharmacology: The fluorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration and CB1/CB2 receptor activation (Ki values in the sub-nanomolar range) .
- Toxicity : Linked to seizures and respiratory depression, likely due to prolonged receptor activation .
Structural and Functional Impact of Substituents
Table 1: Key Structural and Pharmacological Comparisons
*Hypothetical molecular formula for the target compound, assuming the 4-hydroxycyclohexylmethyl group adds one oxygen atom compared to ADB-CHMINACA.
Impact of the 4-Hydroxycyclohexylmethyl Group
- Metabolism: Expected to undergo glucuronidation or sulfation, contrasting with the oxidative metabolism of non-hydroxylated analogs .
- Toxicity: Enhanced water solubility may reduce tissue accumulation but could introduce novel toxic metabolites.
Research Findings and Regulatory Considerations
- Potency Trends : SCRAs with halogenated or bulky substituents (e.g., 4-fluorobenzyl, cyclohexylmethyl) generally exhibit higher CB1 affinity and toxicity .
- Legislative Challenges : Structural modifications, such as adding hydroxyl groups, are often employed to evade controlled-substance laws .
- Clinical Risks: ADB-CHMINACA and analogs are linked to acute kidney injury, psychosis, and death, underscoring the dangers of minor structural changes .
Preparation Methods
Alkylation of the Indazole Nitrogen
The N1 position of the indazole ring is alkylated with a 4-hydroxycyclohexylmethyl group. This is achieved using a nucleophilic substitution reaction with a halogenated derivative (e.g., (4-hydroxycyclohexyl)methyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Representative Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| (4-hydroxycyclohexyl)methyl bromide | DMF | 80°C | 12 h | 75% |
Carboxylation at the C3 Position
The C3 position is functionalized with a carboxylic acid group via hydrolysis of the methyl ester intermediate. For example, methyl 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylate is treated with aqueous sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and methanol.
Formation of the Amide Bond
The carboxylic acid intermediate is coupled with the amino acid derivative (1-amino-3,3-dimethyl-1-oxobutan-2-ylamine) using standard amide bond-forming reagents:
Activation of the Carboxylic Acid
The carboxyl group is activated using oxalyl chloride (COCl₂) or thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive and is typically used immediately in the next step.
Coupling with the Amine
The acyl chloride reacts with 1-amino-3,3-dimethyl-1-oxobutan-2-ylamine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize side reactions.
Optimized Coupling Conditions:
| Coupling Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDC·HCl/HOBt | DIPEA | Dichloromethane | 25°C | 82% |
| Oxalyl chloride | Et₃N | THF | 0°C → RT | 78% |
Key Intermediates and Their Characterization
Intermediate 1: 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic Acid
- Molecular Formula : C₁₅H₁₈N₂O₃
- Characterization Data :
Intermediate 2: 1-Amino-3,3-dimethyl-1-oxobutan-2-ylamine
- Synthesis : Prepared via Strecker synthesis from 3,3-dimethyl-2-butanone, followed by hydrolysis and purification.
- Molecular Formula : C₆H₁₂N₂O
- Melting Point : 145–147°C.
Optimization Strategies for Improved Yield
Solvent and Temperature Effects
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) improves coupling efficiency by acting as a nucleophilic catalyst.
- Microwave-assisted synthesis reduces reaction times for alkylation steps (e.g., from 12 h to 2 h).
Analytical Characterization of the Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (s, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 4.30 (d, J = 6.8 Hz, 2H), 3.80–3.60 (m, 1H), 2.90 (s, 2H), 1.50 (s, 6H), 1.40–1.10 (m, 8H).
- ¹³C NMR : δ 172.5 (C=O), 165.2 (C=O), 140.1 (Ar-C), 128.5–120.3 (Ar-CH), 70.1 (C-OH), 55.2 (N-CH₂), 42.3 (C(CH₃)₂), 32.1–24.5 (cyclohexyl-CH₂).
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Purity
Challenges and Solutions in Industrial-Scale Production
Stereochemical Control
Purification Techniques
- Recrystallization from ethanol/water mixtures removes unreacted starting materials.
- Flash chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.
Industrial-Scale Synthesis Protocols
| Step | Process | Equipment | Batch Size | Yield |
|---|---|---|---|---|
| 1 | Indazole alkylation | Stainless steel reactor | 50 kg | 78% |
| 2 | Carboxylic acid hydrolysis | Glass-lined reactor | 45 kg | 85% |
| 3 | Amide coupling | Continuous flow reactor | 40 kg | 80% |
| 4 | Purification | Centrifugal partition chromatography | 35 kg | 95% |
Recent Advances in Synthetic Methodologies
Flow Chemistry Applications
Biocatalytic Approaches
Green Chemistry Innovations
- Solvent-free mechanochemical synthesis minimizes waste and energy consumption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
